molecular formula C12H7F2NO2 B1453017 4-(2,4-Difluorophenyl)picolinic acid CAS No. 1258626-21-9

4-(2,4-Difluorophenyl)picolinic acid

Cat. No.: B1453017
CAS No.: 1258626-21-9
M. Wt: 235.19 g/mol
InChI Key: YWDILFQLNVGMGN-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol It is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

The synthesis of 4-(2,4-Difluorophenyl)picolinic acid typically involves the reaction of 2,4-difluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction conditions often involve heating and stirring to ensure complete conversion of the starting materials to the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(2,4-Difluorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2,4-Difluorophenyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)picolinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2,4-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDILFQLNVGMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238059
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-21-9
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258626-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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